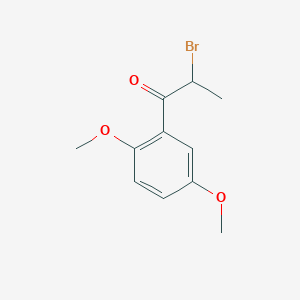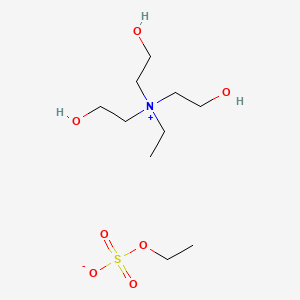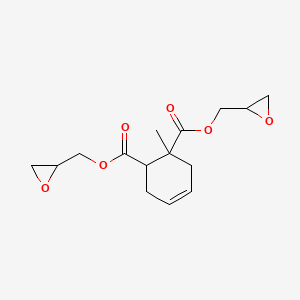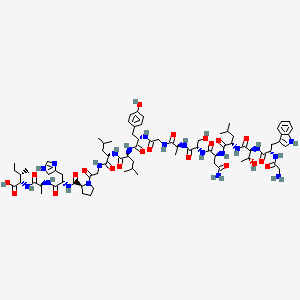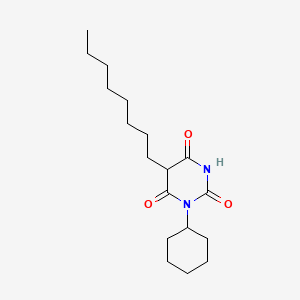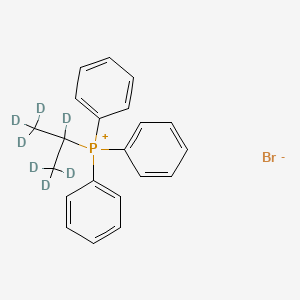
1,1,1,2,3,3,3-Heptadeuteriopropan-2-yl(triphenyl)phosphanium;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the InChI Key HSOZCYIMJQTYEX-IAEYDMPTSA-M Isopropyl-d7 Triphenylphosphonium Bromide . This compound is an isotope-labeled analogue of Isopropyl (triphenyl)phosphonium bromide, which is widely used in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: Isopropyl-d7 Triphenylphosphonium Bromide can be synthesized through the reaction of triphenylphosphine with isopropyl bromide in the presence of a deuterium source. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of Isopropyl-d7 Triphenylphosphonium Bromide involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes strict control of reaction parameters and purification steps to ensure the quality of the final product.
化学反応の分析
Types of Reactions:
Oxidation: Isopropyl-d7 Triphenylphosphonium Bromide can undergo oxidation reactions, forming phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Reduction: The compound can be reduced to form triphenylphosphine and isopropyl-d7 bromide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Typical nucleophiles include hydroxide ions, alkoxides, and amines.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Oxidation: Triphenylphosphine oxide.
Substitution: Various substituted triphenylphosphonium compounds.
Reduction: Triphenylphosphine and isopropyl-d7 bromide.
科学的研究の応用
Chemistry: Isopropyl-d7 Triphenylphosphonium Bromide is used as a reagent in organic synthesis, particularly in the preparation of isotope-labeled compounds for NMR spectroscopy studies.
Biology: In biological research, this compound is used to study metabolic pathways through stable isotope labeling, allowing researchers to trace the incorporation and transformation of labeled molecules in biological systems.
Medicine: The compound is used in the development of diagnostic tools and imaging agents, particularly in the study of metabolic disorders and diseases.
Industry: In the industrial sector, Isopropyl-d7 Triphenylphosphonium Bromide is used in the synthesis of specialty chemicals and as a catalyst in various chemical reactions.
作用機序
Isopropyl-d7 Triphenylphosphonium Bromide exerts its effects primarily through its role as a phosphonium salt. It can interact with various molecular targets, including enzymes and receptors, influencing their activity and function. The deuterium labeling allows for detailed mechanistic studies using NMR spectroscopy, providing insights into the molecular pathways involved.
類似化合物との比較
Isopropyl (triphenyl)phosphonium bromide (CAS 1530-33-2): The non-deuterated analogue of Isopropyl-d7 Triphenylphosphonium Bromide.
Methyl (triphenyl)phosphonium bromide: Another phosphonium salt used in organic synthesis.
Ethyl (triphenyl)phosphonium bromide: Similar in structure but with an ethyl group instead of an isopropyl group.
Uniqueness: Isopropyl-d7 Triphenylphosphonium Bromide is unique due to its deuterium labeling, which makes it particularly valuable for NMR spectroscopy studies. This labeling allows researchers to distinguish between different isotopic forms and study the dynamics and mechanisms of chemical reactions in greater detail.
特性
分子式 |
C21H22BrP |
|---|---|
分子量 |
392.3 g/mol |
IUPAC名 |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C21H22P.BrH/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1;/p-1/i1D3,2D3,18D; |
InChIキー |
HSOZCYIMJQTYEX-IAEYDMPTSA-M |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
正規SMILES |
CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-Ethyl-6-(oxan-2-yloxy)hexoxy]carbonylbenzoic acid](/img/structure/B13828536.png)

![[4-(4-Diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium,hexafluoroantimony(1-)](/img/structure/B13828550.png)
![N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B13828553.png)
![(1S,2R,3S,4R)-3-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13828560.png)

